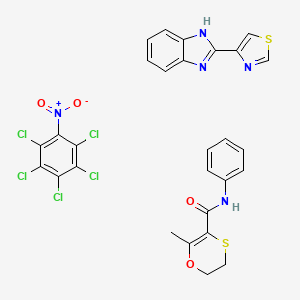
4-(1H-benzimidazol-2-yl)-1,3-thiazole;6-methyl-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide;1,2,3,4,5-pentachloro-6-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-benzimidazol-2-yl)-1,3-thiazole;6-methyl-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide;1,2,3,4,5-pentachloro-6-nitrobenzene is a complex organic compound that combines multiple functional groups, including benzimidazole, thiazole, oxathiine, and nitrobenzene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzimidazol-2-yl)-1,3-thiazole involves multiple steps, starting with the preparation of benzimidazole derivatives. One common method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to obtain 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to yield the desired benzimidazole-thiazole compound .
For the synthesis of 6-methyl-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide, a common approach involves the reaction of 2-aminothiophenol with methyl chloroformate to form the oxathiine ring . The resulting intermediate is then reacted with phenyl isocyanate to obtain the final product .
The synthesis of 1,2,3,4,5-pentachloro-6-nitrobenzene typically involves the nitration of pentachlorobenzene using concentrated nitric acid and sulfuric acid . The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound .
Industrial Production Methods
Industrial production methods for these compounds often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-(1H-benzimidazol-2-yl)-1,3-thiazole undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Zinc dust, hydrazinium monoformate, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of oxidized benzimidazole and thiazole derivatives.
Reduction: Formation of amino derivatives from nitro compounds.
Substitution: Formation of substituted benzimidazole and thiazole derivatives.
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for their potential as anticancer, anti-inflammatory, and enzyme inhibition agents.
Industry: Used in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(1H-benzimidazol-2-yl)-1,3-thiazole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as 2-(4-aminophenyl)benzimidazole and 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde.
Thiazole Derivatives: Compounds such as 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine and N-benzylidene-4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine.
Nitrobenzene Derivatives: Compounds such as 1,2,3,4,5-pentachloro-6-aminobenzene and 1,2,3,4,5-pentachloro-6-hydroxybenzene.
Uniqueness
4-(1H-benzimidazol-2-yl)-1,3-thiazole;6-methyl-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide;1,2,3,4,5-pentachloro-6-nitrobenzene is unique due to its combination of multiple functional groups, which confer diverse chemical properties and potential applications. The presence of benzimidazole, thiazole, oxathiine, and nitrobenzene moieties in a single molecule makes it a versatile compound for various scientific research and industrial applications.
Properties
CAS No. |
80123-68-8 |
|---|---|
Molecular Formula |
C28H20Cl5N5O4S2 |
Molecular Weight |
731.9 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1,3-thiazole;6-methyl-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide;1,2,3,4,5-pentachloro-6-nitrobenzene |
InChI |
InChI=1S/C12H13NO2S.C10H7N3S.C6Cl5NO2/c1-9-11(16-8-7-15-9)12(14)13-10-5-3-2-4-6-10;1-2-4-8-7(3-1)12-10(13-8)9-5-14-6-11-9;7-1-2(8)4(10)6(12(13)14)5(11)3(1)9/h2-6H,7-8H2,1H3,(H,13,14);1-6H,(H,12,13); |
InChI Key |
MVTUKTRSVKPLEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SCCO1)C(=O)NC2=CC=CC=C2.C1=CC=C2C(=C1)NC(=N2)C3=CSC=N3.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium](/img/structure/B14433805.png)
![([1,1'-Biphenyl]-2,6-diyl)dimethanethiol](/img/structure/B14433807.png)
![5-[(Decyloxy)methylidene]bicyclo[2.2.1]hept-2-ene](/img/structure/B14433813.png)






